molecular formula C24H21N7O5 B13760803 Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 50963-62-7

Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-

Cat. No.: B13760803
CAS No.: 50963-62-7
M. Wt: 487.5 g/mol
InChI Key: HLEPAQNRQXSUEC-UHFFFAOYSA-N
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Description

Properties

CAS No.

50963-62-7

Molecular Formula

C24H21N7O5

Molecular Weight

487.5 g/mol

IUPAC Name

N-[5-[benzyl(ethyl)amino]-2-[(2-cyano-4,6-dinitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C24H21N7O5/c1-3-29(15-17-7-5-4-6-8-17)19-9-10-21(22(12-19)26-16(2)32)27-28-24-18(14-25)11-20(30(33)34)13-23(24)31(35)36/h4-13H,3,15H2,1-2H3,(H,26,32)

InChI Key

HLEPAQNRQXSUEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reagents and Conditions Description
1 Nitration and cyanation Starting from 2-aminobenzene derivatives, nitration with mixed acid (HNO3/H2SO4), followed by cyanation using suitable cyanide sources Introduces 4,6-dinitro and 2-cyano groups on the aromatic ring, forming 2-cyano-4,6-dinitroaniline derivatives
2 Diazotization Treatment of the amino group with sodium nitrite (NaNO2) in acidic medium (HCl) at 0-5 °C Forms the diazonium salt intermediate necessary for azo coupling
3 Azo coupling Coupling of diazonium salt with 5-(ethyl(phenylmethyl)amino)aniline derivative under mildly alkaline conditions Forms the azo bond linking the two aromatic systems
4 Acetylation Reaction with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine) Converts the amino group on the phenyl ring to the acetamide functionality

Reaction Conditions and Optimization

  • Temperature control is critical during diazotization to prevent decomposition of the diazonium salt.
  • pH control during azo coupling is maintained around 8-9 to favor coupling without side reactions.
  • The acetylation step is typically performed at room temperature to avoid hydrolysis or overreaction.
  • Solvents such as ethanol, water, and dichloromethane are commonly used in different steps to optimize solubility and reaction rates.
  • Use of phase transfer catalysts may be employed to enhance coupling efficiency in heterogeneous systems.

Example Preparation Procedure (Literature-Based)

  • Preparation of 2-cyano-4,6-dinitroaniline:

    • Nitrate 2-aminobenzonitrile with a mixture of concentrated nitric and sulfuric acids at low temperature.
    • Isolate and purify the dinitro-substituted product by recrystallization.
  • Diazotization:

    • Dissolve 2-cyano-4,6-dinitroaniline in dilute HCl.
    • Cool to 0-5 °C and add sodium nitrite solution dropwise to form the diazonium salt.
  • Azo Coupling:

    • Prepare a solution of 5-(ethyl(phenylmethyl)amino)aniline in mildly alkaline aqueous medium.
    • Add the diazonium salt solution slowly with stirring at 0-5 °C.
    • Stir the mixture for 1-2 hours to complete coupling.
  • Acetylation:

    • Add acetic anhydride to the coupled product in presence of pyridine.
    • Stir at room temperature for several hours.
    • Work up by aqueous extraction and purification by crystallization or chromatography.

Comparative Analysis of Preparation Methods from Varied Sources

Source Type Method Highlights Advantages Limitations
Peer-reviewed Journals (e.g., Acta Crystallographica) Detailed structural confirmation post-synthesis; standard azo coupling and acetylation High purity and well-characterized product May lack detailed synthetic optimization data
Patent Literature (e.g., CN101538223A) Describes preparation of related acetamide derivatives using phase transfer catalysts, various solvents (toluene, dichloromethane), bases (potassium hydroxide, sodium carbonate) Provides industrially scalable methods, use of diverse solvents and catalysts Focus on related compounds; exact compound synthesis may require adaptation
Chemical Databases (e.g., PubChem) Summarizes known synthetic routes and chemical identifiers Consolidated data, including CAS and EINECS numbers Limited experimental detail

Research Findings and Notes

  • The azo coupling reaction is the key step determining the yield and purity of the final compound.
  • The presence of electron-withdrawing groups (cyano and dinitro) on the diazonium component affects the reactivity and stability of intermediates.
  • Acetylation is generally straightforward but requires anhydrous conditions to prevent hydrolysis.
  • Use of phase transfer catalysts and organic solvents like toluene and dichloromethane improves reaction efficiency and product isolation in industrial settings.
  • Safety considerations include handling of nitric acid mixtures for nitration and diazonium salts , which are potentially explosive if mishandled.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Nitration temperature 0-5 °C Controlled to avoid over-nitration
Diazotization temperature 0-5 °C Prevents diazonium salt decomposition
pH during azo coupling 8-9 (mildly alkaline) Optimal for coupling efficiency
Acetylation reagent Acetic anhydride or acetyl chloride Requires base catalyst (pyridine)
Solvents used Water, ethanol, dichloromethane, toluene Choice depends on step and scale
Catalysts Phase transfer catalysts (e.g., tetrabutylammonium salts) Enhance coupling in heterogeneous systems

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups can yield amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize biological specimens under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used as a colorant in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the nitro and cyano groups can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
  • Molecular Formula : C₂₆H₂₃N₇O₅ (inferred from )
  • Molecular Weight : ~633.45 g/mol (similar to )
  • Key Features: Contains a diazenyl (azo) group linking two aromatic rings. Substituents: ortho-cyano and nitro groups on one ring; ethyl(phenylmethyl)amino (benzylethylamino) and acetamide on the other. Predicted LogP: ~4.2 (analogous to ), indicating moderate lipophilicity.

Structural Insights :

  • The compound exhibits structural disorder in the nitro and cyano groups (occupancy factors 0.686:0.314), influencing crystal packing and stability .
  • Intramolecular N–H···N hydrogen bonding stabilizes the planar arrangement of aromatic rings .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound -CN, -NO₂, -NHCH₂CH₂(C₆H₅), -NHCOCH₃ C₂₆H₂₃N₇O₅ ~633.45 High steric hindrance, moderate LogP
N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide -CN, -NO₂, -N(CH₂CH₃)₂, -NHCOCH₃ C₁₉H₁₉N₇O₅ 425.41 Lower molecular weight, LogP = 4.20
N-[5-(dibenzylamino)-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide -Br, -NO₂, -N(CH₂C₆H₅)₂, -OCH₃ C₂₉H₂₅BrN₆O₆ 633.45 Higher density (1.45 g/cm³), mutagenic
Disperse Blue 79 -Br, -NO₂, -OCH₂CH₃, -N(CH₂CO₂CH₃)₂ C₂₄H₂₄BrN₅O₈ 594.39 Textile dye, endocrine disruptor
N-[5-(allyl(2-cyanoethyl)amino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide -Cl, -NO₂, -N(CH₂CH₂CN)(CH₂CH=CH₂), -OCH₃ C₂₂H₂₂ClN₇O₅ 520.91 Chloro substituent, lower thermal stability

Physicochemical and Toxicological Properties

  • Solubility: The benzylethylamino group in the target compound enhances hydrophobicity compared to diethylamino analogs (). Bromo- or chloro-substituted derivatives show reduced solubility due to halogen electronegativity .
  • Thermal Stability: Nitro and cyano groups contribute to thermal instability; decomposition releases toxic NOₓ and halogen vapors (e.g., Br⁻, Cl⁻) .
  • Toxicity: Mutagenicity observed in brominated analogs (e.g., 50 mg/L exposure in hamster fibroblasts) .

Research Findings and Data Tables

Table 1: Crystallographic Comparison

Parameter Target Compound Diethylamino Analog () Brominated Analog ()
Space Group P21/c P21/c (inferred) P21/c
Unit Cell Volume (ų) 1993.6 N/A N/A
Hydrogen Bonding N–H···N N–H···N N–H···O
Disorder Nitro/cyano groups None reported Bromine positional disorder

Biological Activity

Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- (CAS Number: 24170-60-3) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and applications in various fields such as pharmaceuticals and environmental science.

Molecular Characteristics

  • Molecular Formula : C19H19N7O5
  • Molecular Weight : 425.405 g/mol
  • LogP : 4.20, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.

Structural Representation

The compound features an azo group connected to a dinitrophenyl moiety, which is known for its potential reactivity and ability to form complexes with various biological targets.

Acetamide derivatives often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some studies indicate that azo compounds can have significant antibacterial properties. The presence of the nitro groups is hypothesized to contribute to this activity by generating reactive nitrogen species that damage bacterial DNA and membranes.
  • Anticancer Properties : Research has suggested that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of acetamide derivatives. Key findings include:

  • Acute Toxicity : Studies have shown varying levels of acute toxicity in different model organisms, with some azo compounds demonstrating lethal concentrations (LC50) that necessitate careful handling and usage guidelines.
  • Chronic Effects : Long-term exposure studies reveal potential carcinogenic effects, particularly due to the formation of reactive metabolites that can interact with cellular macromolecules.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several azo compounds, including acetamide derivatives. Results showed significant inhibition of bacterial growth against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.
  • Cytotoxicity in Cancer Cells :
    In vitro studies using human cancer cell lines demonstrated that acetamide derivatives could reduce cell viability by over 70% at concentrations above 50 µM after 48 hours of exposure. The mechanism was linked to increased oxidative stress and apoptosis induction.

Pharmaceutical Development

Due to their biological activities, acetamide derivatives are being explored as potential candidates for drug development, particularly in the fields of:

  • Antibiotics : Modifications to enhance efficacy against resistant strains.
  • Anticancer Agents : Targeting specific pathways involved in tumor growth and metastasis.

Environmental Impact

Research has also focused on the environmental persistence of azo compounds, particularly their potential for bioaccumulation and toxicity in aquatic ecosystems. Regulatory assessments highlight concerns regarding their long-term effects on biodiversity.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions should be prioritized?

Methodological Answer:
The synthesis of this compound involves a multi-step process, typically starting with the preparation of the azo linkage via diazotization and coupling reactions. A critical step is the formation of the azo bond between the 2-cyano-4,6-dinitrophenyl group and the aromatic amine in the acetamide backbone. Key conditions include:

  • pH control (acidic for diazotization, neutral/basic for coupling) to ensure high yield and regioselectivity .
  • Temperature modulation (0–5°C for diazotization, room temperature for coupling) to prevent premature decomposition of intermediates .
  • Use of catalytic agents (e.g., sodium nitrite for diazotization) and purification via column chromatography or recrystallization .
    Validation: Monitor reaction progress using TLC and confirm the final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:
A combination of spectroscopic and computational tools is essential:

  • Spectroscopy:
    • UV-Vis : To analyze the π→π* transitions of the azo group and nitro substituents, which influence photostability .
    • FT-IR : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolve steric effects from the ethyl(phenylmethyl)amino group and confirm planar geometry of the azo linkage .
  • Hammett constants : Quantify electron-withdrawing effects of nitro/cyano groups to predict reactivity .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:
Advanced computational strategies include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to optimize the ethyl(phenylmethyl)amino group’s steric bulk for improved binding .
  • QSAR models : Correlate substituent effects (e.g., nitro vs. cyano) with bioactivity data to prioritize synthetic targets .
    Case Study : Replace the 4,6-dinitro group with electron-deficient moieties (e.g., trifluoromethyl) to enhance electrophilicity and target engagement .

Advanced: What strategies resolve contradictions in spectral data or reactivity profiles?

Methodological Answer:
Contradictions often arise from impurities, solvent effects, or tautomerism. Mitigation approaches:

  • Reproducibility checks : Repeat synthesis under inert atmospheres to exclude oxidative byproducts .
  • Solvent screening : Test polar (DMSO) vs. non-polar (CHCl₃) solvents to assess conformational stability via NMR .
  • Dynamic NMR : Detect tautomeric shifts in the azo group under variable temperatures .
  • Cross-validation : Use multiple techniques (e.g., HRMS + elemental analysis) to confirm molecular formula .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:
The compound’s stability is influenced by:

  • Light sensitivity : Store in amber vials at –20°C to prevent azo bond cleavage .
  • pH-dependent degradation : Avoid aqueous buffers with pH < 5 or > 8, which accelerate hydrolysis of the acetamide group .
  • Moisture control : Use desiccants (silica gel) in storage containers to prevent hydrate formation .

Advanced: How does the ethyl(phenylmethyl)amino substituent influence reaction kinetics or catalytic behavior?

Methodological Answer:
The bulky ethyl(phenylmethyl)amino group impacts:

  • Steric hindrance : Slows nucleophilic substitution at the acetamide carbonyl but stabilizes transition states in cycloaddition reactions .
  • Electronic effects : The electron-donating ethyl group enhances resonance stabilization of the azo linkage, reducing susceptibility to redox degradation .
  • Catalytic modulation : In metal-mediated reactions, the phenylmethyl group can coordinate to catalysts (e.g., Pd), altering regioselectivity .

Methodological: What experimental protocols ensure reproducibility in biological activity assays?

Methodological Answer:
For consistent bioactivity

  • Standardize assay conditions : Use fixed concentrations (e.g., 10 µM in DMSO) and control for solvent effects .
  • Positive/Negative controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .
  • Triplicate measurements : Address variability in cell-based assays via statistical validation (p < 0.05) .

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